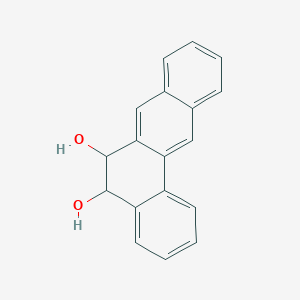
5,6-Dihydrobenz(a)anthracene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrobenz(a)anthracene-5,6-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C18H14O2
- Molecular Weight : 262.3 g/mol
- CAS Number : 1421-78-9
DBA-5,6-diol is characterized by its dihydroxy structure, which plays a pivotal role in its biological activity. The compound's structure allows it to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects.
Carcinogenicity Studies
DBA-5,6-diol has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent tumor initiator when applied topically to mouse skin. In various studies, DBA-5,6-diol has shown significant activity in inducing tumors in animal models:
- Tumor Initiation : DBA-5,6-diol has been demonstrated to initiate skin tumors in mice, with studies reporting that it is more effective than its parent compound, benzo[a]anthracene (BA), under certain conditions .
- Mechanism of Action : The compound's ability to form DNA adducts through metabolic activation is crucial for its tumorigenic potential. The formation of these adducts can lead to mutations and subsequent cancer development .
Mutagenicity Testing
The mutagenic potential of DBA-5,6-diol has been evaluated using various assays:
- Bacterial Mutagenesis : Studies have shown that DBA-5,6-diol can be metabolically activated by liver microsomes to produce mutagens capable of inducing mutations in bacterial strains .
- Comparison with Other Dihydrodiols : In comparative studies with other dihydrodiols derived from PAHs, DBA-5,6-diol exhibited higher mutagenic activity than several analogs .
Case Study 1: Tumor Promotion in Mice
In a series of experiments involving newborn mice treated with DBA-5,6-diol, researchers observed a marked increase in tumor formation compared to control groups. The study highlighted the compound's ability to act as a strong initiator of skin tumors .
| Compound | Tumor Incidence (%) |
|---|---|
| DBA-5,6-diol | 24% |
| Control Group | 4% |
Case Study 2: Metabolic Activation
Research has demonstrated that DBA-5,6-diol undergoes metabolic activation more efficiently than other dihydrodiols from PAHs. This finding suggests that the structural features of DBA-5,6-diol contribute significantly to its biological activity .
Propiedades
Número CAS |
1421-78-9 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5,6-dihydrobenzo[c]anthracene-5,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |
Clave InChI |
DCXCOTLBZGXMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Key on ui other cas no. |
32373-17-4 1421-78-9 |
Sinónimos |
5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















